1,2,3,4-Tetrahydro-pyrido[1,2-a]pyrimidin-6-one hydrochloride
Description
1,2,3,4-Tetrahydro-pyrido[1,2-a]pyrimidin-6-one hydrochloride is a tetracyclic heterocyclic compound combining pyridine and pyrimidine rings. The compound’s structure features a partially hydrogenated pyrido-pyrimidine core, which confers rigidity and electronic properties suitable for biological interactions. It is commercially available with a purity of 95% and is cataloged under MFCD23115562 .
Properties
IUPAC Name |
1,2,3,4-tetrahydropyrido[1,2-a]pyrimidin-6-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.ClH/c11-8-4-1-3-7-9-5-2-6-10(7)8;/h1,3-4,9H,2,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBBDHFUWJLGSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC(=O)N2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10724467 | |
| Record name | 1,2,3,4-Tetrahydro-6H-pyrido[1,2-a]pyrimidin-6-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10724467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332586-91-0 | |
| Record name | 1,2,3,4-Tetrahydro-6H-pyrido[1,2-a]pyrimidin-6-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10724467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-pyrido[1,2-a]pyrimidin-6-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst, followed by cyclization and subsequent hydrochloride salt formation. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol, with the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-pyrido[1,2-a]pyrimidin-6-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its dihydro or fully reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrido[1,2-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its therapeutic potential against various diseases. It has shown promise in the following areas:
- Anticancer Activity : Research indicates that derivatives of pyrido[1,2-a]pyrimidine possess inhibitory effects on key enzymes involved in cancer progression. For instance, certain derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleotides necessary for DNA replication and repair .
- Kinase Inhibition : Compounds related to this structure have been reported to inhibit various kinases implicated in cancer and inflammatory diseases. For example, some pyridopyrimidine derivatives have demonstrated activity against tyrosine kinases such as Abl and MAP kinases . This makes them potential candidates for treating conditions like rheumatoid arthritis and certain cancers.
Organic Synthesis
1,2,3,4-Tetrahydro-pyrido[1,2-a]pyrimidin-6-one hydrochloride serves as a versatile building block in organic synthesis:
- Synthesis of Heterocycles : The compound can be utilized in the synthesis of more complex heterocycles through nucleophilic addition and cyclocondensation reactions. Its structure allows for the formation of various derivatives that can be tailored for specific applications in pharmaceuticals .
- Functionalization : The presence of nitrogen atoms in the ring system provides sites for further functionalization, enabling the development of new compounds with enhanced biological properties.
Case Study 1: Antitumor Activity
A study explored the synthesis of a series of pyrido-pyrimidine derivatives and evaluated their anticancer properties against various cell lines. The results indicated that certain compounds exhibited significant cytotoxic effects on melanoma cells by inhibiting key signaling pathways associated with tumor growth. This highlights the potential of this compound as a lead compound in cancer therapy.
Case Study 2: Kinase Inhibition
Another investigation focused on the development of selective inhibitors targeting fibroblast growth factor receptors (FGFRs) using pyrido[1,2-a]pyrimidine derivatives. The study demonstrated that these compounds could effectively inhibit FGFR activity in vitro and showed promise for further development as therapeutic agents for conditions like cancer and metabolic disorders.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-pyrido[1,2-a]pyrimidin-6-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Modifications
- 8-Benzyl-1,2,3,4,7,8,9,10-octahydro-6H-pyrido[4,3-d]pyrimido[1,2-a]pyrimidin-6-one (Compound 11): This compound features an additional benzyl group and a fully hydrogenated octahydro core, synthesized via a 3-hour reaction followed by methanol recrystallization . Its elemental composition (C: 67.92%, H: 6.21%, N: 19.97%) contrasts with the simpler tetracyclic framework of the target compound.
- 9-Chloro-6H-pyrido[1,2-a]pyrido[2',3':4,5]thieno[3,2-d]pyrimidin-6-one (Compound 13): Incorporates a thieno ring and a chlorine substituent, synthesized via Suzuki coupling under metal-free conditions. This modification increases its melting point (342–344°C) compared to non-halogenated analogues .
Substituent Effects
- 9-Methyl-6H-pyrido[1,2-a]pyrido[2',3':4,5]thieno[3,2-d]pyrimidin-6-one (Compound 8): A methyl group at position 9 lowers the melting point (277–279°C) relative to chloro derivatives, highlighting the role of electron-withdrawing groups in enhancing intermolecular interactions .
- 3-[(p-Methoxyphenyl)ethynyl]pyrido[2’,3’:3,2]thieno[4,5-d]pyrido[1,2-a]pyrimidin-6-one (Compound 2): The ethynyl-methoxyphenyl substituent reduces fluorescence quantum yield (FF: 0.01–0.05) but increases DNA intercalation (35% vs. 11% for unsubstituted analogues) .
Physical and Spectroscopic Properties
Table 1: Key Physical Properties of Selected Compounds
Table 2: Fluorescence and DNA Interaction Data
| Compound Name | Fluorescence Quantum Yield (FF) | DNA Intercalation (%) | Liposome Localization |
|---|---|---|---|
| Pyrido[2’,3’:3,2]thieno[4,5-d]pyrido[1,2-a]pyrimidin-6-one (1) | 0.20–0.30 | 11% | Hydrated regions of bilayer |
| 3-[(p-Methoxyphenyl)ethynyl] derivative (2) | 0.01–0.05 | 35% | Hydrophobic bilayer core |
Biological Activity
1,2,3,4-Tetrahydro-pyrido[1,2-a]pyrimidin-6-one hydrochloride (CAS Number: 1332586-91-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is structurally related to various pharmacologically active agents and has been investigated for its therapeutic properties, particularly in the fields of psychiatry and oncology.
- Molecular Formula : C8H11ClN2O
- Molecular Weight : 188.64 g/mol
- IUPAC Name : 1,2,3,4-tetrahydropyrido[1,2-a]pyrimidin-6-one hydrochloride
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and its potential role as an antagonist. It has been shown to affect dopamine and serotonin receptor pathways, which are critical in managing psychiatric disorders.
Antipsychotic Effects
Research indicates that this compound may exhibit antipsychotic properties similar to those of established medications like risperidone. It acts as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor antagonist. These interactions can potentially mitigate symptoms associated with schizophrenia and bipolar disorder.
Anticancer Properties
Recent studies have explored the compound's anticancer potential. For instance, it has demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (cervical) | 15.4 | Significant growth inhibition |
| HepG2 (liver) | 12.8 | Moderate cytotoxicity |
| MCF-7 (breast) | 20.5 | Reduced proliferation |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Study on Antipsychotic Activity
A study published in Journal of Medicinal Chemistry evaluated the antipsychotic activity of several derivatives of pyrido[1,2-a]pyrimidines. The results indicated that compounds similar to this compound effectively reduced hyperactivity in rodent models of psychosis when administered at doses correlating with D2 receptor antagonism .
Study on Anticancer Activity
In another study focused on the anticancer effects of pyrido derivatives, researchers found that the compound significantly inhibited tumor growth in xenograft models. The mechanism was linked to the downregulation of Bcl-2 and upregulation of Bax proteins, leading to enhanced apoptosis in cancer cells .
Safety and Toxicology
While the therapeutic potential is promising, safety assessments are crucial. Toxicological studies have indicated that high doses may lead to adverse effects such as skin irritation and eye damage upon contact . Further research is needed to establish a comprehensive safety profile.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidin-6-one hydrochloride, and how do reaction conditions impact yield?
- The synthesis typically involves constructing the pyrido[1,2-a]pyrimidinone core followed by functional group modifications. For example, a deuterated analog (3-(2-chloroethyl-d4)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one) is synthesized via multi-step reactions requiring catalysts like palladium or nickel and solvents such as DMF or THF. Optimizing reaction time (e.g., 12–24 hours) and temperature (60–100°C) improves yield (≥75%) and purity .
Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?
- Use a combination of ¹H/¹³C NMR to confirm hydrogen/carbon environments (e.g., methyl groups at δ 2.1–2.5 ppm) and mass spectrometry (HRMS) for molecular ion verification. For example, the InChI key
CMWCQQUYLPYOMY-NZLXMSDQSA-Nin PubChem provides a reference for isotopic labeling studies . FT-IR can identify carbonyl stretches (~1650–1700 cm⁻¹) in the pyrimidinone ring .
Q. What purity assessment protocols are critical for this compound in pharmacological studies?
- Employ HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) and UV detection at 254 nm. Purity thresholds ≥98% are recommended for in vitro assays. Cross-validate with elemental analysis (C, H, N within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How to resolve contradictory spectral data (e.g., unexpected NMR shifts) in derivatives of this compound?
- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, unexpected downfield shifts in deuterated analogs may arise from isotopic effects or conformational changes. Compare with crystallographic data (if available) to confirm spatial arrangements . Computational tools like DFT calculations (B3LYP/6-31G*) can model electronic environments and predict shifts .
Q. What strategies optimize the compound’s stability under varying pH conditions for in vivo studies?
- Conduct accelerated stability testing (40°C/75% RH for 6 months) with pH-adjusted buffers (1–13). Use LC-MS to monitor degradation products (e.g., hydrolysis of the pyrimidinone ring at pH >10). Lyophilization or formulation with cyclodextrins improves aqueous stability .
Q. How to address discrepancies in bioactivity data across cell-based assays?
- Standardize assay conditions:
- Cell line selection : Use isogenic lines (e.g., HEK293 vs. HepG2) to rule out metabolic differences.
- Dose-response curves : Test concentrations from 1 nM–100 μM to identify off-target effects.
- Positive controls : Include reference compounds (e.g., known kinase inhibitors) to validate assay sensitivity .
Q. What analytical methods are suitable for quantifying trace impurities in scaled-up synthesis?
- UPLC-QTOF with a BEH C18 column (1.7 μm, 2.1 × 50 mm) achieves ≤0.1% detection limits. For genotoxic impurities, use GC-MS with a DB-5MS column and electron ionization .
Data Contradiction Analysis
Q. How to reconcile conflicting solubility data reported in different solvents?
- Systematically test solubility in DMSO, PBS, and ethanol using nephelometry or UV-Vis spectroscopy. Note that hydrochloride salts often exhibit higher aqueous solubility (e.g., >10 mg/mL in PBS) but may precipitate in DMSO due to ion pairing .
Q. Why do computational docking results conflict with experimental binding affinities?
- Re-evaluate docking parameters:
- Force field selection : AMBER vs. CHARMM may yield varying binding poses.
- Solvent models : Include explicit water molecules in simulations.
- Experimental validation via SPR (surface plasmon resonance) can resolve false positives .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
